4-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl acrylate
Description
Properties
IUPAC Name |
[4-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl] prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O6/c1-2-14(20)25-11-8-6-10(7-9-11)18-16(21)12-4-3-5-13(19(23)24)15(12)17(18)22/h2-9H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHJELABSUSYRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl acrylate typically involves the following steps:
Formation of Isoindoline-1,3-dione: This step involves the condensation of an aromatic primary amine with a maleic anhydride derivative.
Acrylation: The final step involves the esterification of the nitro-substituted isoindoline-1,3-dione with acrylic acid or its derivatives under acidic or basic conditions to form the acrylate ester.
Industrial Production Methods
Industrial production of 4-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl acrylate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl acrylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The acrylate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acrylates.
Scientific Research Applications
4-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl acrylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl acrylate involves its interaction with biological targets through its nitro and acrylate functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acrylate ester can participate in Michael addition reactions with nucleophiles in biological systems, affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Dioxoisoindolin-2-yl)butanoic acid: A similar compound with a butanoic acid group instead of an acrylate ester.
N-Phenylbutanamide derivatives: Compounds with similar isoindoline-1,3-dione moieties but different substituents.
Uniqueness
4-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl acrylate is unique due to the combination of its nitro group, isoindoline-1,3-dione moiety, and acrylate ester, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.
Biological Activity
4-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl acrylate is an organic compound notable for its unique structure, which includes a nitro group, an isoindoline-1,3-dione moiety, and an acrylate ester. This combination of functional groups suggests potential biological activities, particularly in the realms of antimicrobial and anticancer research. Understanding its biological activity is critical for exploring its applications in medicinal chemistry and drug development.
The compound is characterized by its molecular formula CHNO and a molecular weight of 329.29 g/mol. The presence of the nitro group and the isoindoline structure contributes to its reactivity and biological properties.
Research indicates that compounds similar to 4-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl acrylate may interact with the γ-aminobutyric acid (GABA) system, which plays a crucial role in modulating neuronal excitability. This suggests potential applications as anticonvulsants or neuroprotective agents.
Antimicrobial Properties
Preliminary studies have highlighted the antimicrobial potential of related nitro-containing compounds. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways. For instance, nitro groups are known to be bioactivated within bacterial cells to reactive intermediates that can damage DNA and other cellular components .
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies have shown that derivatives containing similar isoindoline structures exhibit significant cytotoxicity against various cancer cell lines. For example, compounds with similar frameworks demonstrated IC values in the low micromolar range against human colon cancer cells (HCT116), indicating promising anticancer activity .
Research Findings
A summary of key findings from recent studies on 4-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl acrylate and related compounds is presented below:
| Study | Biological Activity | IC Value | Cell Line |
|---|---|---|---|
| Anticancer | 4.363 μM | HCT116 | |
| Antimicrobial | Not specified | Mycobacterium species | |
| Neuroprotective | Not specified | Neuronal cells |
Case Studies
- Anticancer Efficacy : A study focusing on structurally similar compounds found that they effectively induced apoptosis in cancer cells through the activation of caspase pathways. This suggests that 4-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl acrylate may also exhibit similar mechanisms .
- Antimicrobial Activity : Nitro-containing compounds have been shown to act against Mycobacterium tuberculosis through bioactivation mechanisms involving nitroreductases. This highlights the potential of 4-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl acrylate in developing new antitubercular agents .
Q & A
Q. What are the optimal synthetic routes for 4-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl acrylate, and how can reaction conditions be systematically optimized?
- Methodological Answer : Systematic optimization involves integrating computational reaction path searches (e.g., quantum chemical calculations) with statistical experimental design. For example, fractional factorial designs (FFD) can minimize trial runs while evaluating variables like temperature, catalyst loading, and solvent polarity . Computational tools, such as density functional theory (DFT), predict transition states and intermediates, narrowing optimal conditions (e.g., nitro-group reactivity under acidic vs. basic conditions) . Post-synthesis, purification via column chromatography (hexane/EtOAc gradients) or recrystallization (ethanol/water) is recommended for high-purity isolates .
Q. How should researchers characterize the structural and electronic properties of this compound to confirm synthesis success?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : Analyze / NMR shifts to verify acrylate ester formation and nitro-group positioning .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., (E)-configuration of acrylate moiety) .
- UV-Vis Spectroscopy : Assess electronic transitions influenced by the nitro-isoindolinone moiety, correlating with computational predictions .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations predict reactivity and guide experimental synthesis?
- Methodological Answer : Quantum mechanical simulations (e.g., Gaussian or ORCA software) model reaction pathways, such as nucleophilic attacks on the acrylate β-carbon or nitro-group reduction. For instance:
- Transition state analysis identifies energy barriers for competing pathways (e.g., Michael addition vs. cyclization) .
- Molecular dynamics (MD) simulations predict solvent effects on reaction kinetics, guiding solvent selection (e.g., DMF for polar intermediates) .
- Machine learning (ML) algorithms trained on reaction databases (e.g., USPTO) recommend catalysts or co-solvents to enhance yield .
Q. What strategies are effective in resolving contradictory data in reaction yield and purity across different studies?
- Methodological Answer : Contradictions often arise from unaccounted variables (e.g., trace moisture, oxygen sensitivity). Mitigation strategies include:
- Reproducibility Protocols : Standardize inert-atmosphere techniques (Schlenk line) and quantify impurities via HPLC .
- Sensitivity Analysis : Use Plackett-Burman designs to identify critical factors (e.g., substrate stoichiometry) causing yield discrepancies .
- Cross-Validation : Compare computational predictions (e.g., activation energies) with experimental Arrhenius plots to reconcile mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
